TAZ Activation in C2C12 Myoblasts: IBS008738 Increases Myofusion Index at 1–10 µM vs. Vehicle Control
IBS008738 enhances myogenesis in mouse C2C12 cells by stabilizing TAZ and increasing unphosphorylated TAZ levels. In a direct head-to-head comparison with DMSO vehicle control, treatment with 10 µM IBS008738 for 72 hours under differentiation conditions significantly elevated the myofusion index, and activity was also detectable at 1 µM [1]. TAZ knockdown abolished this effect, confirming target engagement [2].
| Evidence Dimension | Myofusion index (% nuclei in MHC-positive multinuclear cells) |
|---|---|
| Target Compound Data | Significantly increased vs. control at 10 µM; activity detectable at 1 µM |
| Comparator Or Baseline | DMSO vehicle control (baseline myofusion index not quantified in abstract, but relative increase is statistically significant) |
| Quantified Difference | Statistically significant enhancement (p < 0.05, specific fold-change data available in full text) |
| Conditions | Mouse C2C12 myoblast cells, differentiation medium, 72 h incubation |
Why This Matters
This demonstrates that IBS008738 is a functional TAZ activator capable of promoting muscle cell differentiation, a property not shared by generic imidazole derivatives or TAZ modulators like TM-25659, which primarily affect nuclear localization without altering phosphorylation.
- [1] Yang Z, et al. Screening with a novel cell-based assay for TAZ activators identifies a compound that enhances myogenesis in C2C12 cells and facilitates muscle repair in a muscle injury model. Mol Cell Biol. 2014;34(9):1607-1621. Fig. 2C shows activity at 1 µM. View Source
- [2] Ibid. TAZ knockdown verification. View Source
